molecular formula C11H15NO4S B1284140 Boc-(R)-2-Thienylglycine CAS No. 74562-03-1

Boc-(R)-2-Thienylglycine

Cat. No.: B1284140
CAS No.: 74562-03-1
M. Wt: 257.31 g/mol
InChI Key: CFAJOXPICRIMCA-QMMMGPOBSA-N
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Description

Boc-®-2-Thienylglycine is a compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amino groups during chemical reactions. The ®-2-Thienylglycine part of the compound is an amino acid derivative where the amino group is attached to a thienyl ring, a sulfur-containing heterocycle. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Scientific Research Applications

Boc-®-2-Thienylglycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of Boc-®-2-Thienylglycine is the amino group in organic compounds . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This group is stable towards most nucleophiles and bases .

Mode of Action

The Boc group interacts with its targets (amines) by forming a protective layer around them. This is achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . This interaction results in the protection of the amine group, preventing it from reacting with other substances in the reaction mixture.

Biochemical Pathways

This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Pharmacokinetics

The boc group is known to be stable and resistant to most nucleophiles and bases , which suggests that it may have good bioavailability

Result of Action

The primary result of the action of Boc-®-2-Thienylglycine is the protection of the amino group in organic compounds. This protection allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups . This makes Boc-®-2-Thienylglycine an essential tool in organic synthesis, particularly in the synthesis of complex organic compounds such as peptides and proteins.

Action Environment

The action of Boc-®-2-Thienylglycine is influenced by environmental factors such as temperature and pH. For instance, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Furthermore, the Boc group is stable towards most nucleophiles and bases , suggesting that it can maintain its protective function in a variety of chemical environments.

Safety and Hazards

While specific safety and hazard information for “Boc-®-2-Thienylglycine” was not found, general safety practices for handling chemicals should be followed. This includes reading labels and the applicable Material Safety Data Sheet (MSDS) before use, storing upright and using in well-ventilated, secure areas away from pedestrian or vehicle thoroughfare, and wearing safety shoes and gloves when handling cylinders .

Future Directions

The future directions for “Boc-®-2-Thienylglycine” and similar compounds could involve further exploration of their synthesis, properties, and applications in organic synthesis . The development of more efficient and selective methods for the protection and deprotection of amines could also be a focus of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-2-Thienylglycine typically involves the protection of the amino group of ®-2-Thienylglycine with a Boc group. This can be achieved by reacting ®-2-Thienylglycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of Boc-®-2-Thienylglycine can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and high-throughput screening can further optimize the synthesis process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Boc-®-2-Thienylglycine can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: The compound can be reduced using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

    Substitution: The Boc group can be substituted with other protecting groups or functional groups using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

    Reduction: H2 gas with Pd/C catalyst in an appropriate solvent like ethanol or methanol.

    Substitution: TFA in DCM or HCl in dioxane for Boc deprotection.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-®-2-Thienylglycine is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties compared to other Boc-protected amino acids. This uniqueness makes it valuable in the synthesis of specialized peptides and in studies involving sulfur-containing heterocycles .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-17-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAJOXPICRIMCA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575329
Record name (2R)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74562-03-1
Record name (2R)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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